N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Overview
Description
“N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The compound also contains a cyclopentyl group attached to the nitrogen atom and a carboxamide group attached to the 2-position of the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Scientific Research Applications
Synthesis and Chemical Reactions
N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is involved in various chemical reactions and synthetic processes, contributing to the development of novel compounds with potential biological activities. For instance, reactions with hydroxylamine hydrochloride produce new cyclization products via ring cleavage of the pyrimidine component, leading to the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. This process is pivotal in exploring the chemical space around the thienopyrimidine scaffold, facilitating the discovery of compounds with inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Okuda et al., 2015); (Vieweg et al., 1992).
Biological Activities
The compound serves as a precursor in the synthesis of thienopyrimidine derivatives, which are investigated for their antimicrobial and anti-inflammatory properties. The addition of various groups to the thieno[2,3-d]pyrimidine heterocyclic ring has shown to enhance its antibacterial, antifungal, and anti-inflammatory activities, making it a significant molecule for developing new therapeutic agents (Tolba et al., 2018).
Antifolate Inhibitors
This compound derivatives have been synthesized as selective folate receptor alpha and beta substrates and antitumor agents. These compounds exhibit potent growth inhibition of tumor cells expressing folate receptors and have been identified to inhibit glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, showcasing a unique mechanism distinct from other known antifolates (Deng et al., 2009).
Gastroprotective Activity
Investigations into the cytoprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which include this compound, have identified compounds with significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This suggests potential applications of these compounds as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Anticonvulsive Activity
The compound is also utilized in the synthesis of cyclopenta[4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, which are further explored for their anticonvulsive and predicted tranquilizer activities. This highlights the versatility of this compound in the development of potential therapeutic agents for neurological conditions (Sirakanyan et al., 2013).
Future Directions
The future directions for research on “N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” could include further exploration of its potential therapeutic uses, given the biological activity of related pyridopyrimidines . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes involved in dna synthesis .
Mode of Action
It is known that pyrimidine derivatives can inhibit key enzymes involved in dna synthesis, thereby disrupting the replication and transcription processes . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in DNA synthesis and cell division. By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cells, leading to cell death .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This can have therapeutic implications, particularly in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(17-10-5-1-2-6-10)12-9-11-15(22-12)18-13-7-3-4-8-19(13)16(11)21/h3-4,7-10H,1-2,5-6H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURSLTMIXGKADE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329988 | |
Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57265602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690250-02-3 | |
Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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